molecular formula C7H14O2 B8652308 2.2-Dimethyl-4-hydroxy-3-pentanone CAS No. 52279-28-4

2.2-Dimethyl-4-hydroxy-3-pentanone

Cat. No.: B8652308
CAS No.: 52279-28-4
M. Wt: 130.18 g/mol
InChI Key: CLDPAGCOQSJLSP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-hydroxy-3-pentanone is a branched ketone-alcohol hybrid with the molecular formula C₈H₁₆O₂. Its structure features a hydroxyl (-OH) group at the 4-position and two methyl groups at the 2-position of the pentanone backbone.

Properties

CAS No.

52279-28-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-hydroxy-2,2-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3

InChI Key

CLDPAGCOQSJLSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2,2-Dimethyl-4-hydroxy-3-pentanone:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties (Inferred/Reported)
2,2-Dimethyl-4-hydroxy-3-pentanone Not provided C₈H₁₆O₂ Ketone, Hydroxyl, Methyl branches 144.21 High polarity, potential for tautomerism
2,4-Dimethyl-3-pentanone [608-43-5] C₇H₁₄O Ketone, Methyl branches 114.19 Lower polarity; MP: -45°C, BP: ~145°C
4,4-Dimethyl-2-pentanone [590-50-1] C₇H₁₄O Ketone, Methyl branches 114.19 Similar volatility to 2,4-dimethyl isomer
3-Methyl-2,4-pentanedione [815-57-6] C₆H₁₀O₂ Two ketone groups, Methyl branch 130.14 Keto-enol tautomerism; BP: ~195°C
3-Ethyl-2,4-pentanedione Not provided C₇H₁₂O₂ Two ketones, Ethyl branch 144.17 Enhanced stability due to ethyl group

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in 2,2-Dimethyl-4-hydroxy-3-pentanone increases its polarity compared to non-hydroxylated analogs like 2,4-Dimethyl-3-pentanone. This likely improves solubility in polar solvents (e.g., water, ethanol).
  • Reactivity: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, distinguishing it from purely ketonic analogs. For example, 3-Methyl-2,4-pentanedione undergoes keto-enol tautomerism , whereas the hydroxyl group in the target compound may favor acid-catalyzed dehydration.

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